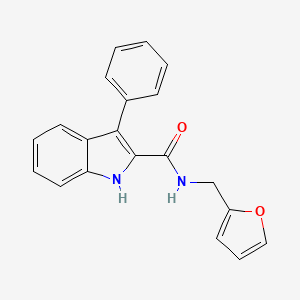

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a furan ring, a phenyl group, and an indole core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furfural reacts with an appropriate acylating agent in the presence of a Lewis acid catalyst.

Amidation Reaction: The final step involves the coupling of the furan-substituted indole with a carboxylic acid derivative to form the carboxamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring in N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide can undergo oxidation reactions to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

Anticancer Properties

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide has shown promising anticancer activity, particularly as a tubulin inhibitor. Research indicates that derivatives of 3-phenyl-1H-indole-2-carbohydrazide, which include this compound, exhibit strong anti-proliferative effects against various cancer cell lines. For instance, a study identified a derivative that induced G2/M phase arrest in A549 cells, demonstrating its potential as an anticancer agent comparable to doxorubicin with IC50 values below 0.5 µM .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 27a | A549 | <0.5 | Tubulin polymerization inhibitor |

| 27b | HepG2 | 0.34 | G2/M phase arrest |

| 27d | A549 | 0.43 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. A series of indole derivatives were tested for their activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The results indicated that certain derivatives displayed high efficacy with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/ml, outperforming standard antibiotics .

Table 2: Antimicrobial Activity of Indole Derivatives

| Derivative | Target Bacteria | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| DS-14 | E. coli | 1.95 | Bactericidal |

| DS-1 | K. pneumoniae | 3.90 | Bacteriostatic |

Neurological Applications

This compound and its derivatives have been explored for their potential in treating neurological disorders, particularly due to their interaction with serotonin receptors. Compounds in this class have been noted for their ability to modulate neurotransmission linked to conditions such as depression and anxiety .

Angiogenesis Inhibition

Another notable application is the inhibition of angiogenesis, which is critical in cancer progression and metastasis. Research has shown that certain indole derivatives can inhibit angiogenesis effectively, suggesting their utility in developing treatments for angiogenesis-mediated diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its biological activities. Modifications on the furan ring and substitutions at various positions have been systematically studied to enhance potency against specific targets like tubulin and various pathogens .

Mécanisme D'action

The mechanism of action of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxylate

- N-(2-furylmethyl)-3-phenyl-1H-indole-2-thioamide

- N-(2-furylmethyl)-3-phenyl-1H-indole-2-sulfonamide

Uniqueness

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and indole rings allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Activité Biologique

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

1. Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-phenylindole derivatives with furfural or its derivatives under suitable conditions. The resulting compound features an indole core, which is known for its diverse biological activities.

2.1 Anticancer Properties

This compound has been evaluated for its anticancer properties through various studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including COLO 205 (colon cancer), SK-MEL-5 (melanoma), and MDA-MB-231 (triple-negative breast cancer) with low LC50 values ranging from 71 nM to 259 nM .

- Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that it may inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule dynamics essential for cell division .

2.2 Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound:

- Mycobacterium tuberculosis : The compound has shown promising activity against Mycobacterium tuberculosis (Mtb), with certain derivatives demonstrating bactericidal effects without significant toxicity towards mammalian cells .

- Mechanism : The antimicrobial action is believed to involve the inhibition of bacterial growth through interference with cellular processes, potentially linked to the modulation of ribosomal function and stress responses in bacteria .

3.1 Cytotoxicity and Selectivity

A study evaluating various indole derivatives, including this compound, found that while many compounds exhibited cytotoxic effects, selectivity towards cancer cells over normal cells was a critical factor. Compounds with lower cytotoxicity against normal cell lines were prioritized for further development .

3.2 Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the most potent derivatives possess favorable profiles for oral administration, with acceptable absorption and distribution characteristics . Toxicological assessments have shown that certain derivatives exhibit minimal genotoxicity, making them safer candidates for further development in therapeutic applications .

4. Data Summary

| Compound Name | LC50 (nM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | 71 | COLO 205 (Colon Cancer) | Anticancer |

| This compound | 75 | SK-MEL-5 (Melanoma) | Anticancer |

| This compound | 259 | MDA-MB-231 (Breast Cancer) | Anticancer |

| Derivative 3r | <30 | HepG2/Vero (Normal Cells) | Antimicrobial |

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPXDWILFLNRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.